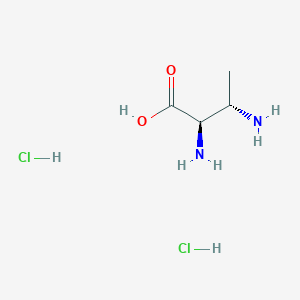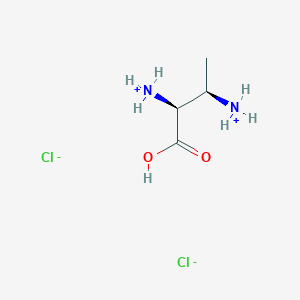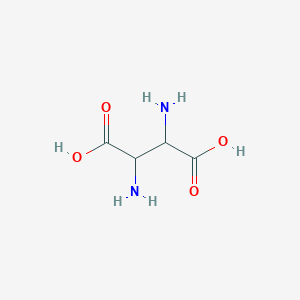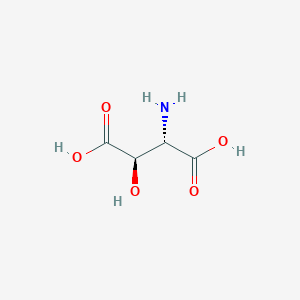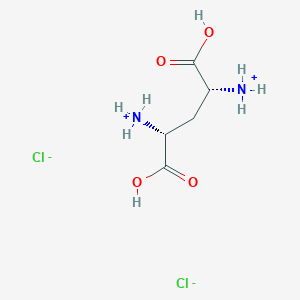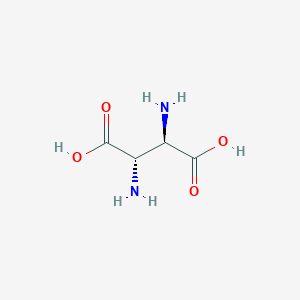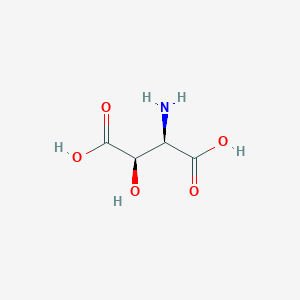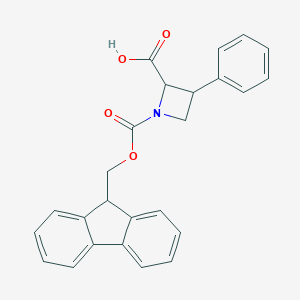
Z-D-Orn(boc)-OH
Overview
Description
Z-D-Ornithine(boc)-OH: is a derivative of the amino acid ornithine, which is protected by a benzyloxycarbonyl (Z) group at the amino terminus and a tert-butoxycarbonyl (boc) group at the side chain. This compound is commonly used in peptide synthesis as a building block due to its stability and ease of deprotection.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Protection of Ornithine: The synthesis begins with the protection of the amino group of ornithine using the benzyloxycarbonyl (Z) group. This is typically achieved by reacting ornithine with benzyloxycarbonyl chloride in the presence of a base such as sodium hydroxide.
Protection of the Side Chain: The side chain amino group is then protected using the tert-butoxycarbonyl (boc) group. This is done by reacting the intermediate product with di-tert-butyl dicarbonate in the presence of a base like triethylamine.
Purification: The final product, Z-D-Ornithine(boc)-OH, is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of Z-D-Ornithine(boc)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: Z-D-Ornithine(boc)-OH undergoes deprotection reactions to remove the protecting groups. The Z group can be removed using hydrogenation in the presence of a palladium catalyst, while the boc group can be removed using acidic conditions such as trifluoroacetic acid.
Coupling Reactions: This compound is commonly used in peptide coupling reactions. It reacts with other amino acids or peptides in the presence of coupling reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to form peptide bonds.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) catalyst, hydrogen gas.
Acidic Deprotection: Trifluoroacetic acid (TFA).
Coupling Reagents: Dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
Major Products Formed:
Deprotected Ornithine: Removal of the Z and boc groups yields free ornithine.
Peptides: Coupling reactions yield peptides with Z-D-Ornithine(boc)-OH as a building block.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Z-D-Ornithine(boc)-OH is widely used in the synthesis of peptides and proteins. It serves as a protected amino acid that can be incorporated into peptide chains and later deprotected to reveal the free amino groups.
Biology:
Enzyme Studies: This compound is used in the study of enzymes that interact with ornithine or its derivatives. It helps in understanding enzyme specificity and mechanism of action.
Medicine:
Drug Development: Z-D-Ornithine(boc)-OH is used in the development of peptide-based drugs. Its stability and ease of deprotection make it an ideal candidate for drug synthesis.
Industry:
Biotechnology: This compound is used in the production of synthetic peptides for various industrial applications, including diagnostics and therapeutics.
Mechanism of Action
Mechanism of Action: Z-D-Ornithine(boc)-OH exerts its effects primarily through its role as a protected amino acid in peptide synthesis. The protecting groups (Z and boc) prevent unwanted reactions during the synthesis process. The Z group is removed by hydrogenation, and the boc group is removed by acidic conditions, revealing the free amino groups that can participate in peptide bond formation.
Molecular Targets and Pathways:
Peptide Bond Formation: The primary target of Z-D-Ornithine(boc)-OH is the formation of peptide bonds in synthetic peptides. The protecting groups ensure that the amino groups are available for coupling reactions at the appropriate stages of synthesis.
Comparison with Similar Compounds
Z-D-Lysine(boc)-OH: Similar to Z-D-Ornithine(boc)-OH, this compound has a lysine backbone with Z and boc protecting groups. It is used in peptide synthesis for incorporating lysine residues.
Z-D-Arginine(boc)-OH: This compound has an arginine backbone with Z and boc protecting groups. It is used in peptide synthesis for incorporating arginine residues.
Uniqueness:
Side Chain Structure: Z-D-Ornithine(boc)-OH has a unique side chain structure compared to lysine and arginine, which affects its reactivity and the properties of the resulting peptides.
Applications: While all three compounds are used in peptide synthesis, Z-D-Ornithine(boc)-OH is particularly favored for its stability and ease of deprotection, making it a versatile building block in various synthetic applications.
Properties
IUPAC Name |
(2R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O6/c1-18(2,3)26-16(23)19-11-7-10-14(15(21)22)20-17(24)25-12-13-8-5-4-6-9-13/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,19,23)(H,20,24)(H,21,22)/t14-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWQCKACYKKSOKK-CQSZACIVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50428558 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(tert-butoxycarbonyl)-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
98264-52-9 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(tert-butoxycarbonyl)-D-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50428558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


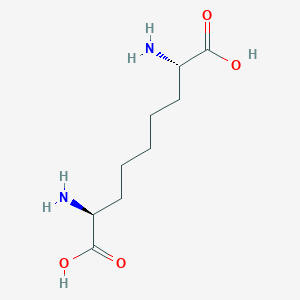

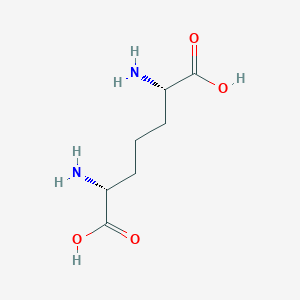
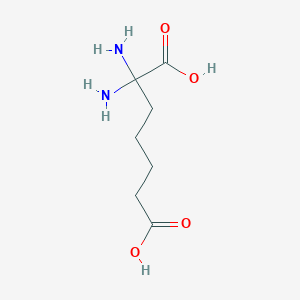
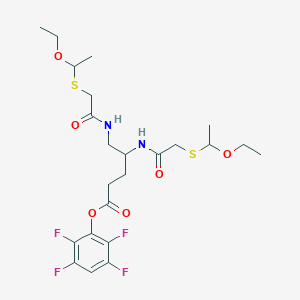
![[4-(3-Hydroxy-3-methylbutyl)phenoxy]acetic acid](/img/structure/B556908.png)
